molecular formula C20H18N6OS B13364053 3-{6-[(3,4-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine

3-{6-[(3,4-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13364053
M. Wt: 390.5 g/mol
InChI Key: JCVDRFUEMIXLLO-UHFFFAOYSA-N
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Description

3-{6-[(3,4-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple fused rings, including triazole, thiadiazole, and imidazopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-[(3,4-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions.

    Construction of the thiadiazole ring: This involves the reaction of the triazole intermediate with sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.

    Synthesis of the imidazopyridine core: This step typically involves the condensation of 2-aminopyridine derivatives with aldehydes or ketones under acidic conditions.

    Final coupling: The final step involves the coupling of the synthesized intermediates to form the desired compound, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{6-[(3,4-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{6-[(3,4-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological processes and molecular interactions due to its ability to bind to specific biomolecules.

Mechanism of Action

The mechanism of action of 3-{6-[(3,4-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate access.

    Modulating receptor function: Acting as an agonist or antagonist at specific receptors.

    Interacting with nucleic acids: Binding to DNA or RNA and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • **3-{6-[(3,4-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine shares structural similarities with other heterocyclic compounds such as:

      Triazolothiadiazoles: Compounds containing both triazole and thiadiazole rings.

      Imidazopyridines: Compounds with an imidazopyridine core.

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H18N6OS

Molecular Weight

390.5 g/mol

IUPAC Name

6-[(3,4-dimethylphenoxy)methyl]-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H18N6OS/c1-12-7-8-15(10-13(12)2)27-11-17-24-26-19(22-23-20(26)28-17)18-14(3)21-16-6-4-5-9-25(16)18/h4-10H,11H2,1-3H3

InChI Key

JCVDRFUEMIXLLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=C(N=C5N4C=CC=C5)C)C

Origin of Product

United States

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